

# Ethyl 5-amino-2-chloropyrimidine-4-carboxylate molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

**Cat. No.:** B1601445

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An In-Depth Technical Guide to **Ethyl 5-amino-2-chloropyrimidine-4-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ethyl 5-amino-2-chloropyrimidine-4-carboxylate** is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern—featuring a nucleophilic amino group, an electrophilic chlorine atom, and a modifiable ester moiety on a nitrogen-rich pyrimidine core—renders it an exceptionally versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its physicochemical properties, reactivity, synthesis, and applications, with a particular focus on its role in the development of targeted therapeutics. Detailed protocols and mechanistic insights are offered to empower researchers in leveraging this compound for accelerated drug discovery.

## Core Molecular Profile and Physicochemical Properties

**Ethyl 5-amino-2-chloropyrimidine-4-carboxylate** is a substituted pyrimidine with the chemical formula  $C_7H_8ClN_3O_2$  and a molecular weight of approximately 201.61 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) [\[4\]](#)[\[5\]](#) The strategic placement of its functional groups is key to its synthetic utility.

Structural Attributes:

- CAS Number: 59950-50-4[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Formula: C<sub>7</sub>H<sub>8</sub>ClN<sub>3</sub>O<sub>2</sub>[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Weight: 201.61[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Synonyms: 5-amino-2-chloro-pyrimidine-4-carboxylic acid ethyl ester[\[5\]](#)

The pyrimidine ring is electron-deficient, which significantly influences the reactivity of its substituents. The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (S<sub>n</sub>Ar), while the amino group at C5 is a key site for derivatization.

Physicochemical Data Summary:

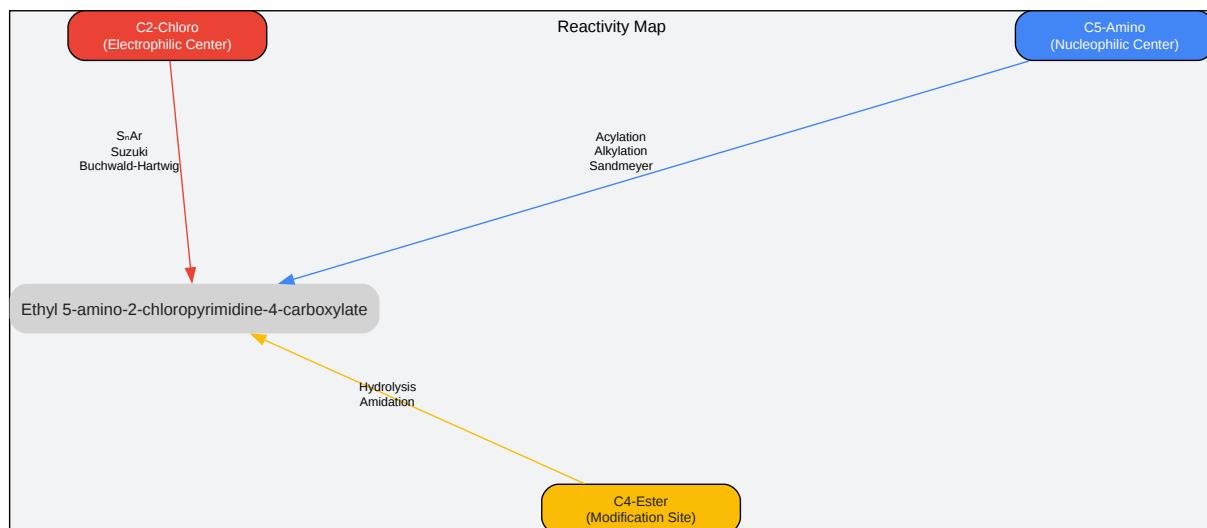
Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClN <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	201.61 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	59950-50-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Boiling Point (Predicted)	376.8 ± 22.0 °C	<a href="#">[5]</a>
Density (Predicted)	1.395 ± 0.06 g/cm <sup>3</sup>	<a href="#">[5]</a>
Purity	Typically >95-98% available commercially	<a href="#">[3]</a>
Storage Conditions	2-8°C, inert atmosphere, protected from light	<a href="#">[2]</a>

## Synthesis and Chemical Reactivity: A Mechanistic Perspective

Understanding the reactivity of **Ethyl 5-amino-2-chloropyrimidine-4-carboxylate** is fundamental to its application. The molecule's functionality is dictated by the interplay of its three primary functional groups.

## Key Reactivity Centers

The molecule's synthetic versatility stems from the distinct reactivity of its functional groups, which can often be addressed selectively.



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Caption: Key reactive sites for chemical modification.

- **C2-Chloro Group (The Primary Electrophilic Site):** The chlorine atom is the most labile position on the ring for nucleophilic displacement. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the Meisenheimer complex intermediate formed during  $S_nAr$  reactions. This site is the workhorse for introducing diversity and is commonly targeted in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds.

- C5-Amino Group (The Nucleophilic Handle): The amino group is a versatile nucleophile. It readily undergoes acylation, sulfonylation, and alkylation. Its presence is crucial for forming key hydrogen bond interactions in drug-target binding. Furthermore, it can be diazotized and converted to other functional groups via Sandmeyer-type reactions, although this is less common than direct derivatization.
- C4-Ethyl Carboxylate Group (The Modulator): The ester group offers a secondary point for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in drug molecules. This adds another layer of potential diversification to the scaffold.

## Application in Drug Discovery and Development

Substituted pyrimidines are a cornerstone of modern pharmacophores due to their ability to mimic phenyl rings while offering improved metabolic stability and solubility, and acting as hydrogen bond acceptors.<sup>[6]</sup> **Ethyl 5-amino-2-chloropyrimidine-4-carboxylate** is a precursor for a wide range of therapeutic agents, particularly kinase inhibitors.

## Case Study: Scaffold for Kinase Inhibitors

Kinases are a major class of drug targets, especially in oncology. The 2-aminopyrimidine core is a well-established "hinge-binding" motif that anchors inhibitors into the ATP-binding pocket of many kinases. The synthesis of such inhibitors often follows a convergent strategy where this pyrimidine core is central.

The workflow below illustrates how **Ethyl 5-amino-2-chloropyrimidine-4-carboxylate** serves as a starting material in a hypothetical kinase inhibitor synthesis campaign.

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

Arylboronic Acid,  
Pd Catalyst, BaseStep 1: Suzuki Coupling  
(Introduce Aryl Group at C2)

LiOH or NaOH

Step 2: Ester Hydrolysis  
(Convert Ester to Acid)Amine (R-NH<sub>2</sub>),  
HATU, DIPEAStep 3: Amide Coupling  
(Introduce Side Chain)

Final Kinase Inhibitor Candidate

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Caption: Synthetic workflow for a kinase inhibitor.

This modular approach allows for the rapid generation of a library of analogs by varying the arylboronic acid in Step 1 and the amine in Step 3, enabling efficient structure-activity relationship (SAR) studies. Similar scaffolds have been investigated as inhibitors of VEGFR-2 and CDK1, highlighting the therapeutic relevance of this chemical class.<sup>[7]</sup>

## Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a validated method for the C-C bond formation at the C2 position, a critical step in many synthetic routes using this building block.

Objective: To synthesize Ethyl 5-amino-2-(4-methoxyphenyl)pyrimidine-4-carboxylate.

Materials:

- **Ethyl 5-amino-2-chloropyrimidine-4-carboxylate** (1.0 eq)
- 4-Methoxyphenylboronic acid (1.2 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $\text{Pd}(\text{dppf})\text{Cl}_2$ ) (0.03 eq)
- Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ) (3.0 eq)
- 1,4-Dioxane
- Water

Procedure:

- Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **Ethyl 5-amino-2-chloropyrimidine-4-carboxylate** (e.g., 1.00 g, 4.96 mmol), 4-methoxyphenylboronic acid (0.90 g, 5.95 mmol), and  $\text{Pd}(\text{dppf})\text{Cl}_2$  (0.12 g, 0.15 mmol).
- Solvent and Base Addition: Add sodium carbonate (1.58 g, 14.9 mmol). Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
- Reaction Mixture: Add 1,4-dioxane (20 mL) and water (5 mL) via syringe.
- Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
- Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (25 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

- Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the desired product.

Causality: The choice of  $\text{Pd}(\text{dppf})\text{Cl}_2$  is critical; the dppf ligand is bulky and electron-rich, which facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, making it efficient for this type of electron-deficient heterocyclic chloride. The aqueous base ( $\text{Na}_2\text{CO}_3$ ) is essential for the transmetalation step.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 59950-50-4 is not readily available in the search results, data from closely related aminopyrimidine derivatives suggest the following precautions should be taken.

- Hazard Classification: Based on analogous compounds, it should be handled as harmful if swallowed and as a potential skin and serious eye irritant.
- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.<sup>[8][9]</sup>
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.<sup>[2]</sup> For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.<sup>[2]</sup>

### First Aid:

- If Swallowed: Rinse mouth and seek immediate medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.<sup>[8]</sup>
- Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.<sup>[8]</sup>

## Conclusion

**Ethyl 5-amino-2-chloropyrimidine-4-carboxylate** is more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined and predictable reactivity allows for the systematic and efficient construction of complex molecular architectures. By understanding its core properties and reactivity profile, researchers can strategically design and execute synthetic campaigns to develop novel therapeutics targeting a wide array of diseases.

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- To cite this document: BenchChem. [Ethyl 5-amino-2-chloropyrimidine-4-carboxylate molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1601445#ethyl-5-amino-2-chloropyrimidine-4-carboxylate-molecular-weight-and-formula>]

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